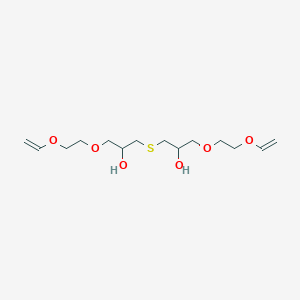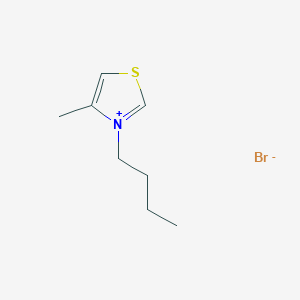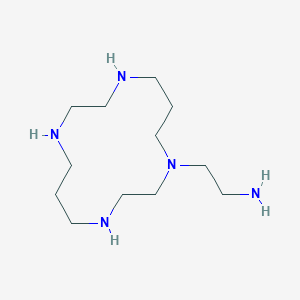
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is a chemical compound with the molecular formula C14H26O6S It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol typically involves multi-step organic reactions. One common method includes the reaction of specific diols with sulfur-containing reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The industrial process may also incorporate purification steps such as distillation or chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
3,6,14,17-Tetraoxa-10-azanonadeca-1,18-diene-8,12-diol: Similar in structure but contains nitrogen instead of sulfur.
5β,6β-Epoxy-(22E)-ergosta-8,22-diene-3β,7β-diol: Another compound with multiple oxygen atoms and a similar diene structure.
Uniqueness
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is unique due to the presence of both oxygen and sulfur atoms, which confer distinct chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
Properties
CAS No. |
106848-54-8 |
|---|---|
Molecular Formula |
C14H26O6S |
Molecular Weight |
322.42 g/mol |
IUPAC Name |
1-(2-ethenoxyethoxy)-3-[3-(2-ethenoxyethoxy)-2-hydroxypropyl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H26O6S/c1-3-17-5-7-19-9-13(15)11-21-12-14(16)10-20-8-6-18-4-2/h3-4,13-16H,1-2,5-12H2 |
InChI Key |
TXAKWKCVTOPSEK-UHFFFAOYSA-N |
Canonical SMILES |
C=COCCOCC(CSCC(COCCOC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)



![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)

